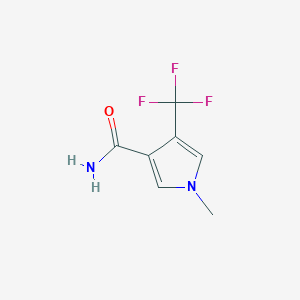

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide is a compound that features a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity and metabolic stability of compounds.

Métodos De Preparación

The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Another approach involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) with a base such as triethylamine (TEA) in an organic solvent .

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Análisis De Reacciones Químicas

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.

Aplicaciones Científicas De Investigación

While the search results do not provide extensive details specifically on the applications of "1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide," they do offer some related information that can be pieced together. Here's a summary based on the available data:

Potential Applications and Related Research

This compound is a chemical compound with the molecular formula C7H7F3N2O . While specific applications for this exact compound are not detailed in the search results, the presence of related chemical moieties and similar compounds suggests potential areas of interest:

- Pharmaceutical Research:

- Pyrrole Carboxamides: The search results mention "Solid composition of pyrrole carboxamide" in the context of a stable form of (S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide . This compound is related to the query compound due to the presence of the pyrrole-3-carboxamide core structure. The study highlights its potential therapeutic effect on diseases such as hypertension, heart disease, kidney disease, cerebrovascular disease, or vascular disorder .

- Trifluoromethyl groups: The inclusion of a trifluoromethyl group is common in pharmaceuticals.

- Inhibitory Activities:

- Halogenated coumarin–chalcones were synthesized, and their inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) were evaluated . Although this is not the same compound, it demonstrates that trifluoromethyl-containing compounds can have significant biological activity as enzyme inhibitors.

- Anticancer research:

- Fungicides:

Given the information, this compound might find applications or be of interest in:

- Development of novel therapeutic agents.

- Research into enzyme inhibition.

- Synthesis of new antifungal compounds.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, depending on the target .

Comparación Con Compuestos Similares

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide can be compared with other trifluoromethylated compounds, such as:

Trifluoromethylbenzene: Similar in its trifluoromethyl group but differs in the aromatic ring structure.

Trifluoromethylpyridine: Contains a pyridine ring instead of a pyrrole ring, leading to different chemical properties and reactivity.

Trifluoromethylpyrazole: Features a pyrazole ring, which can influence its biological activity and applications.

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group with the pyrrole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and potential applications in medicine and agriculture.

The compound belongs to the class of pyrrole derivatives, characterized by the presence of a trifluoromethyl group and a carboxamide functional group. Its chemical structure can be represented as follows:

This structure contributes to its unique properties and biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cell lines, which is a crucial mechanism for cancer treatment. For instance, in vitro studies demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Apoptosis |

| MCF-7 | 8.0 | Apoptosis |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against various pathogens. It has shown effectiveness against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.

| Pathogen | MIC Value (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 3.125 | Bacterial |

| Candida albicans | 6.25 | Fungal |

These results indicate that the compound could be utilized in treating infections caused by resistant strains of bacteria and fungi.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote growth.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

- Antimicrobial Action : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating membrane penetration and disrupting microbial cell integrity.

Study on Antitumor Efficacy

A recent study evaluated the antitumor effects of this compound in xenograft models. Mice implanted with human tumor cells were treated with varying doses of the compound. Results indicated significant tumor reduction compared to controls, supporting its potential as an anticancer agent.

Research on Antimicrobial Properties

Another study focused on the antimicrobial efficacy against resistant bacterial strains. The compound was tested against clinical isolates of Staphylococcus aureus and demonstrated a remarkable reduction in bacterial load in treated samples compared to untreated controls.

Propiedades

IUPAC Name |

1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-12-2-4(6(11)13)5(3-12)7(8,9)10/h2-3H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMKMMLDHPBJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.